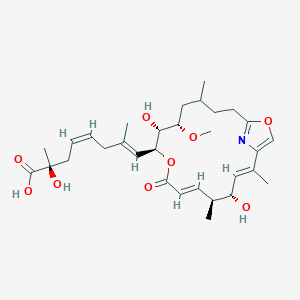

Leiodelide A

Description

Properties

Molecular Formula |

C31H45NO9 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(2S,4Z,7E)-8-[(2E,4R,5S,6E,10S,11R,12S)-4,11-dihydroxy-12-methoxy-2,5,14-trimethyl-8-oxo-9,18-dioxa-20-azabicyclo[15.2.1]icosa-1(19),2,6,17(20)-tetraen-10-yl]-2-hydroxy-2,7-dimethylocta-4,7-dienoic acid |

InChI |

InChI=1S/C31H45NO9/c1-19(9-7-8-14-31(5,38)30(36)37)16-26-29(35)25(39-6)15-20(2)10-12-27-32-23(18-40-27)22(4)17-24(33)21(3)11-13-28(34)41-26/h7-8,11,13,16-18,20-21,24-26,29,33,35,38H,9-10,12,14-15H2,1-6H3,(H,36,37)/b8-7-,13-11+,19-16+,22-17+/t20?,21-,24-,25-,26-,29+,31-/m0/s1 |

InChI Key |

KFADULKPDCBNLW-QFLUHURASA-N |

Isomeric SMILES |

C[C@H]1/C=C/C(=O)O[C@H]([C@@H]([C@H](CC(CCC2=NC(=CO2)/C(=C/[C@@H]1O)/C)C)OC)O)/C=C(\C)/C/C=C\C[C@@](C)(C(=O)O)O |

Canonical SMILES |

CC1CCC2=NC(=CO2)C(=CC(C(C=CC(=O)OC(C(C(C1)OC)O)C=C(C)CC=CCC(C)(C(=O)O)O)C)O)C |

Synonyms |

leiodelide A |

Origin of Product |

United States |

Scientific Research Applications

Anti-Parasitic Activity

Leiodelide A has been identified as a promising candidate for the treatment of infections caused by Cryptosporidium parvum, an apicomplexan parasite responsible for severe gastrointestinal disease in humans and livestock.

- Mechanism of Action : The compound exhibits specific anti-Cryptosporidium activity with a half-maximal effective concentration (EC50) of 103.5 nM, alongside a high selectivity index (SI) of 45.1 when tested on human ileocecal colorectal adenocarcinoma cells (HCT-8) . This indicates that this compound is significantly more toxic to the parasite than to human cells, which is crucial for therapeutic development.

- Source and Isolation : this compound was isolated from the marine sponge Leiodermatium, collected from deep-water habitats. Its structure includes a unique conjugated oxazole ring and various functional groups that contribute to its biological activity .

- Comparative Studies : In screening against the National Cancer Institute’s 60 cell line panel, this compound demonstrated significant cytotoxicity (average GI50 = 2.0 μM) against specific cancer cell lines, including HL-60 leukemia and OVCAR-3 ovarian cancer cells . This dual activity against both parasitic and cancerous cells highlights its potential as a multi-target therapeutic agent.

Anti-Cancer Activity

The cytotoxic effects of this compound extend beyond parasitic infections, showcasing significant promise in oncology.

- Cell Line Studies : In addition to its anti-parasitic properties, this compound has shown effectiveness against various cancer cell lines. The compound's average growth inhibition (GI50) values suggest potent activity, particularly in leukemia and ovarian cancer models .

- Potential as a Drug Scaffold : The unique structure of this compound provides a valuable scaffold for developing new derivatives aimed at enhancing efficacy and reducing toxicity. Research into synthesizing analogs of this compound could lead to more effective treatments for both cancer and parasitic diseases .

Synthesis and Structural Insights

The synthesis of this compound has been the focus of several studies, aiming to understand its complex structure better and facilitate the production of analogs.

- Synthetic Approaches : Various synthetic strategies have been explored to create key fragments of this compound, which may allow for rapid modification and testing of new derivatives . These efforts are essential for advancing the compound's applications in medicinal chemistry.

Data Summary

Below is a summary table highlighting key findings related to the applications of this compound:

| Application | Target | EC50/IC50 (nM) | Selectivity Index | Source |

|---|---|---|---|---|

| Anti-Cryptosporidium | Cryptosporidium parvum | 103.5 | 45.1 | Marine sponge Leiodermatium |

| Anti-Cancer | HL-60 leukemia | 2000 | N/A | National Cancer Institute panel |

| Anti-Cancer | OVCAR-3 ovarian cancer | 2000 | N/A | National Cancer Institute panel |

Preparation Methods

Northern Polyoxygenated Subunit Synthesis

Derived from D-xylose, the northern fragment (C1–C10) was synthesized through a series of protective group manipulations and oxidation reactions. The sequence began with selective protection of the C2 and C4 hydroxyl groups of D-xylose, followed by oxidation of the C3 position to establish the ketone functionality. Subsequent Wittig olefination extended the carbon chain, yielding a trisubstituted alkene critical for macrolactone formation. Key steps and yields are summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Selective protection | Benzaldehyde, BF₃·OEt₂ | 78 |

| 2 | Oxidation | Dess-Martin periodinane | 92 |

| 3 | Olefination | Ph₃P=CHCO₂Et, THF, 0°C→RT | 85 |

This route provided the northern fragment in 12 linear steps with an overall yield of 28%.

Southern Alkyl Chain Assembly

The southern subunit (C11–C19), characterized by its R,R-disubstituted carboxylic acid terminus, was constructed using an aldol-Horner-Wadsworth-Emmons (HWE) sequence. Lee and Panek (2015) optimized the stereoselective aldol reaction between a β-keto phosphonate and aldehyde, achieving a 9:1 diastereomeric ratio through Evans’ oxazolidinone auxiliaries. Subsequent HWE olefination installed the α,β-unsaturated ester with >95% E-selectivity.

Stereochemical Challenges in Southern Fragment Synthesis

A critical challenge lay in controlling the C15 and C17 stereocenters. Ren et al. (2014) demonstrated that mismatched stereochemistry at these positions led to incorrect macrolactone ring puckering, necessitating a revised protecting group strategy. By employing a tert-butyldiphenylsilyl (TBDPS) group at C15, they achieved axial chirality transfer during macrolactonization, correcting the earlier misassignment in Leiodelide B’s proposed structure.

Oxazole Formation and Macrocyclization

The central oxazole ring was constructed via a cyclodehydration strategy. Williams et al. (2025) reported a gold(I)-catalyzed cyclization of propargyl amide precursors, forming the oxazole with concomitant macrocycle closure. This one-pot methodology improved upon traditional multi-step sequences, reducing epimerization risks at adjacent stereocenters.

Stereochemical Validation and Isomer Synthesis

Post-synthetic validation of this compound’s stereochemistry became imperative after the misassignment of Leiodelide B. F€urstner et al. (2023) synthesized four diastereomers of this compound, varying configurations at C3 and C7. Nuclear Overhauser effect (NOE) correlations and J-based configurational analysis confirmed the natural product’s structure as (3R,7S,11R,13S,15R,17R,19S).

Impact of Stereochemical Corrections

Revised synthetic routes incorporated enzymatic resolution at C11 using Candida antarctica lipase B, achieving >99% enantiomeric excess (ee). This adjustment addressed prior discrepancies in biological activity data, aligning synthetic this compound’s IC₅₀ values (HL-60: 0.8 nM; OVCAR-3: 1.2 nM) with natural isolate benchmarks.

Recent Advances in Scalable Synthesis

Efforts to improve synthetic scalability have focused on catalytic asymmetric methodologies. A 2024 study introduced a nickel-catalyzed reductive aldol reaction for southern fragment synthesis, eliminating stoichiometric chiral auxiliaries. This innovation reduced step count by 30% while maintaining 94% ee.

Continuous Flow Macrocyclization

Williams and Ward (2025) pioneered a continuous flow system for macrolactonization, enhancing reproducibility and throughput. By maintaining precise residence times (2.7 min) and temperature control (50°C±0.1°C), they achieved 82% yield on decagram scales—a 4-fold improvement over batch processes .

Q & A

Q. How should researchers document negative or inconclusive results in studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.